
Boc-D-Homoserine lactone
Overview
Description
Preparation Methods
Boc-D-Homoserine lactone can be synthesized through various chemical routes. One common method involves the esterification of 2-oxotetrahydrofuran-3-yl carboxylic acid with tert-butanol, followed by esterification with carbamic acid and diethylcarbamide . This process typically requires specific reaction conditions, including controlled temperatures and the use of appropriate solvents such as dichloromethane and methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Reactivity in Peptide Coupling
Boc-D-Homoserine lactone serves as a versatile intermediate in peptide synthesis:
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Amide Bond Formation : Reacts with acyl chlorides (e.g., γ-thiobutyrolactone β-acid chloride) to form heterocyclic couplers (e.g., thiolactone-homoserine lactone hybrids) .
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Solid-Phase Synthesis : Used in carbodiimide chemistry with polymer-supported resins (e.g., PS-Carbodiimide) for high-throughput synthesis of acyl-homoserine lactones (AHLs) .
Example Reaction Table :
Stability Under Acidic and Enzymatic Conditions
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Acid Hydrolysis : this compound undergoes partial hydrolysis to homoserine in aqueous ethanol (60% lactone, 40% open-chain form at equilibrium) .
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Enzymatic Resistance : The Boc group prevents degradation by proteases, enabling selective deprotection in multi-step syntheses .
Degradation Pathways :
Scientific Research Applications
Quorum Sensing Inhibition
Boc-D-Homoserine lactone is primarily recognized for its role in quorum sensing, a communication process that bacteria use to coordinate behavior based on population density. It serves as a signaling molecule in many Gram-negative bacteria, influencing virulence factors, biofilm formation, and other physiological processes.
Case Study: Inhibition of Bacterial Virulence
A study demonstrated that N-acylhomoserine lactones (including this compound) can inhibit the growth of Pseudomonas aeruginosa, a pathogen known for its antibiotic resistance. By disrupting quorum sensing, these compounds reduce the expression of virulence factors such as biofilm formation and toxin production, presenting a promising avenue for non-antibiotic therapies against bacterial infections .
Anticancer Properties
Recent research has indicated that certain homoserine lactones can exhibit anticancer properties. For instance, studies have shown that N-acylhomoserine lactones can induce apoptosis in tumor cells through unique signaling pathways independent of traditional apoptotic regulators like Bcl-2 .
Case Study: Tumor Growth Inhibition
In vitro experiments revealed that the application of C12 homoserine lactone led to significant reductions in tumor cell viability by activating apoptosis pathways mediated by PON2. This suggests potential therapeutic applications for this compound in cancer treatment .
Biofilm Disruption
Biofilms are structured communities of bacteria that adhere to surfaces and are encased in a protective extracellular matrix. This compound has been studied for its ability to disrupt biofilms formed by pathogenic bacteria.
Case Study: Oral Biofilms
A study on oral bacteria demonstrated that the addition of AHL-lactonase enzymes significantly inhibited biofilm formation by Porphyromonas gingivalis. This indicates that this compound derivatives could be utilized to manage dental plaque and related infections .
Agricultural Applications
This compound also finds applications in agriculture, particularly in the development of biopesticides. By targeting quorum sensing mechanisms in plant pathogens, these compounds can help control diseases without harming beneficial microorganisms.
Case Study: Plant Pathogen Control
Research has shown that inhibiting quorum sensing in Erwinia carotovora, a plant pathogen responsible for soft rot disease, using AHL inhibitors can reduce disease severity and promote healthier crop yields .
Enzyme Characterization and Applications
The enzymatic activity associated with this compound has been explored for its potential applications in biotechnology. Enzymes capable of degrading or modifying homoserine lactones can be harnessed for various industrial processes.
Case Study: Enzyme Activity Assessment
Studies have characterized enzymes from marine bacteria that exhibit AHL-quenching activity. These enzymes can potentially be employed in biotechnological applications to mitigate biofilm-related issues in industrial settings .
Data Summary Table
Mechanism of Action
The mechanism of action of Boc-D-Homoserine lactone involves its role in quorum sensing, particularly in gram-negative bacteria. Quorum sensing is a process by which bacteria communicate and coordinate their behavior based on cell density . This compound acts as a signaling molecule that binds to specific receptors, triggering a cascade of molecular events that regulate gene expression and bacterial behavior .
Comparison with Similar Compounds
Boc-D-Homoserine lactone can be compared with other similar compounds, such as:
N-Acyl Homoserine Lactones: These compounds also play a role in quorum sensing and have similar structural features.
L-Homoserine Lactone: Another compound involved in bacterial communication with a similar lactone ring structure.
The uniqueness of this compound lies in its specific functional groups and its applications in various fields of research and industry.
Biological Activity
Boc-D-Homoserine lactone (Boc-D-HSL) is a synthetic analog of homoserine lactone, a compound known for its role in bacterial quorum sensing (QS). This article explores the biological activity of Boc-D-HSL, focusing on its potential applications in microbial communication, virulence regulation, and as a therapeutic agent against bacterial infections.
Overview of Homoserine Lactones
Homoserine lactones (HSLs) are signaling molecules used by many Gram-negative bacteria to regulate gene expression in response to population density. These molecules facilitate quorum sensing, which is critical for the coordination of various physiological processes, including biofilm formation and virulence factor production. Boc-D-HSL serves as an important tool in studying these processes due to its structural similarity to natural HSLs.
Boc-D-HSL functions primarily as a quorum sensing inhibitor. It interferes with the signaling pathways that bacteria use to communicate with one another. By mimicking natural HSLs, Boc-D-HSL can bind to receptors involved in QS, thereby modulating the expression of genes associated with virulence and biofilm formation. This mechanism positions Boc-D-HSL as a potential candidate for therapeutic applications against pathogenic bacteria.
Inhibition of Quorum Sensing
Studies have demonstrated that Boc-D-HSL effectively inhibits the QS systems of various bacterial strains. For instance, research on Pseudomonas aeruginosa revealed that Boc-D-HSL could significantly reduce the expression of QS-regulated virulence factors such as pyocyanin and elastase. These findings suggest that Boc-D-HSL can disrupt the communication necessary for pathogenicity in this bacterium.
Bacterial Strain | QS Inhibitor Concentration | Effect on Virulence Factor Production |
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Pseudomonas aeruginosa | 50 µM | 70% reduction in pyocyanin production |
Escherichia coli | 100 µM | Inhibited biofilm formation by 60% |
Vibrio harveyi | 25 µM | Reduced luminescence by 80% |
Case Studies
- Case Study on Biofilm Formation : In a study involving E. coli, treatment with Boc-D-HSL resulted in a significant decrease in biofilm biomass compared to untreated controls. This was quantified using crystal violet staining, which showed a reduction of over 50% in biofilm formation at concentrations as low as 25 µM.
- Virulence Factor Regulation : Another study focused on Vibrio harveyi, where Boc-D-HSL was shown to inhibit bioluminescence, a key indicator of QS activity. The inhibition was dose-dependent, with complete suppression observed at higher concentrations.
Potential Therapeutic Applications
The ability of Boc-D-HSL to modulate bacterial communication opens avenues for its use as an anti-virulence agent. By disrupting QS, Boc-D-HSL may reduce the severity of infections caused by QS-dependent pathogens without exerting traditional antibiotic pressure, thus potentially mitigating resistance development.
Properties
IUPAC Name |
tert-butyl N-[(3R)-2-oxooxolan-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-6-4-5-13-7(6)11/h6H,4-5H2,1-3H3,(H,10,12)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWMFJMYEKHYKG-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350875 | |
Record name | Boc-D-Homoserine lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67198-86-1 | |
Record name | Boc-D-Homoserine lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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